

# Sofnobrutinib: A Comparative Analysis of Kinase Cross-Reactivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sofnobrutinib

Cat. No.: B10796931

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of **Sofnobrutinib**, a novel, non-covalent Bruton's tyrosine kinase (BTK) inhibitor. By examining its selectivity in comparison to other BTK inhibitors and presenting supporting experimental data and methodologies, this document aims to be a valuable resource for researchers in immunology, oncology, and drug discovery.

## Introduction to Sofnobrutinib

**Sofnobrutinib** (formerly AS-0871) is an orally available, highly selective, non-covalent inhibitor of Bruton's tyrosine kinase.[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-lymphocytes.[4][5] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. **Sofnobrutinib** is designed to bind preferentially to the non-activated form of the BTK protein, which may contribute to its high selectivity and potential for minimal off-target effects.[2][6]

## Kinase Selectivity Profile of Sofnobrutinib

Comprehensive kinase profiling studies have demonstrated that **Sofnobrutinib** is an extremely selective inhibitor.[2] While detailed, publicly available kinome scan data showing percentage inhibition against a broad panel of kinases is limited, preclinical and clinical data indicate a highly favorable selectivity profile.

A key differentiator of **Sofnobrutinib** is its lack of significant inhibitory activity against certain kinases that are commonly affected by other BTK inhibitors. Notably, **Sofnobrutinib** has been reported to have little to no inhibitory effect on Src-family kinases and C-terminal Src kinase (CSK).[1] Off-target inhibition of these kinases by other BTK inhibitors, such as ibrutinib, has been associated with adverse effects like bleeding and cardiac arrhythmias.

## Comparison with Other BTK Inhibitors

To provide context for **Sofnobrutinib**'s selectivity, the table below summarizes the known off-target effects of other BTK inhibitors.

Kinase Family	Ibrutinib	Acalabrutinib	Zanubrutinib	Sofnobrutinib (Reported)
TEC Family	BTK, ITK, TEC, BMX, TXK	BTK, TEC, BMX, TXK	BTK, TEC, ITK	Highly selective for BTK
EGFR Family	EGFR	Minimal	Minimal	Not reported, expected to be minimal
SRC Family	Yes	Minimal	Minimal	Little to no inhibition[1]
JAK Family	JAK3	Minimal	Minimal	Not reported, expected to be minimal

## Quantitative Analysis of Sofnobrutinib Activity

While a broad kinome scan is not publicly available, quantitative data from functional assays demonstrate the potent and selective activity of **Sofnobrutinib**.

Assay	Parameter	Value
Basophil Activation (SAD)	IC50	54.06 ng/mL[1][7][8]
Basophil Activation (MAD)	IC50	57.01 ng/mL[1][7][8]
B-Cell Activation (SAD)	IC50	187.21 ng/mL[1][7][8]

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose

Multiple ascending doses of **Sofnobrutinib** achieved over 90% inhibition of basophil activation at 150 mg and 300 mg twice daily.[2]

## Experimental Protocols

### Kinase Inhibition Assay (General Protocol)

A common method for assessing kinase inhibitor selectivity is a radiolabeled ATP competition assay. While the specific protocol used for **Sofnobrutinib**'s comprehensive profiling is not detailed in the public domain, a general methodology is as follows:

- **Reaction Setup:** A reaction mixture is prepared containing the kinase of interest, a specific substrate (peptide or protein), and the test inhibitor (**Sofnobrutinib**) at various concentrations.
- **Initiation:** The kinase reaction is initiated by the addition of radiolabeled ATP (usually [ $\gamma$ - $^{32}\text{P}$ ]ATP).
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
- **Termination:** The reaction is stopped, often by the addition of a solution that denatures the kinase, such as a Laemmli sample buffer.
- **Separation and Detection:** The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.

- **Quantification:** The amount of radioactivity incorporated into the substrate is quantified to determine the kinase activity. The IC50 value for the inhibitor is then calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

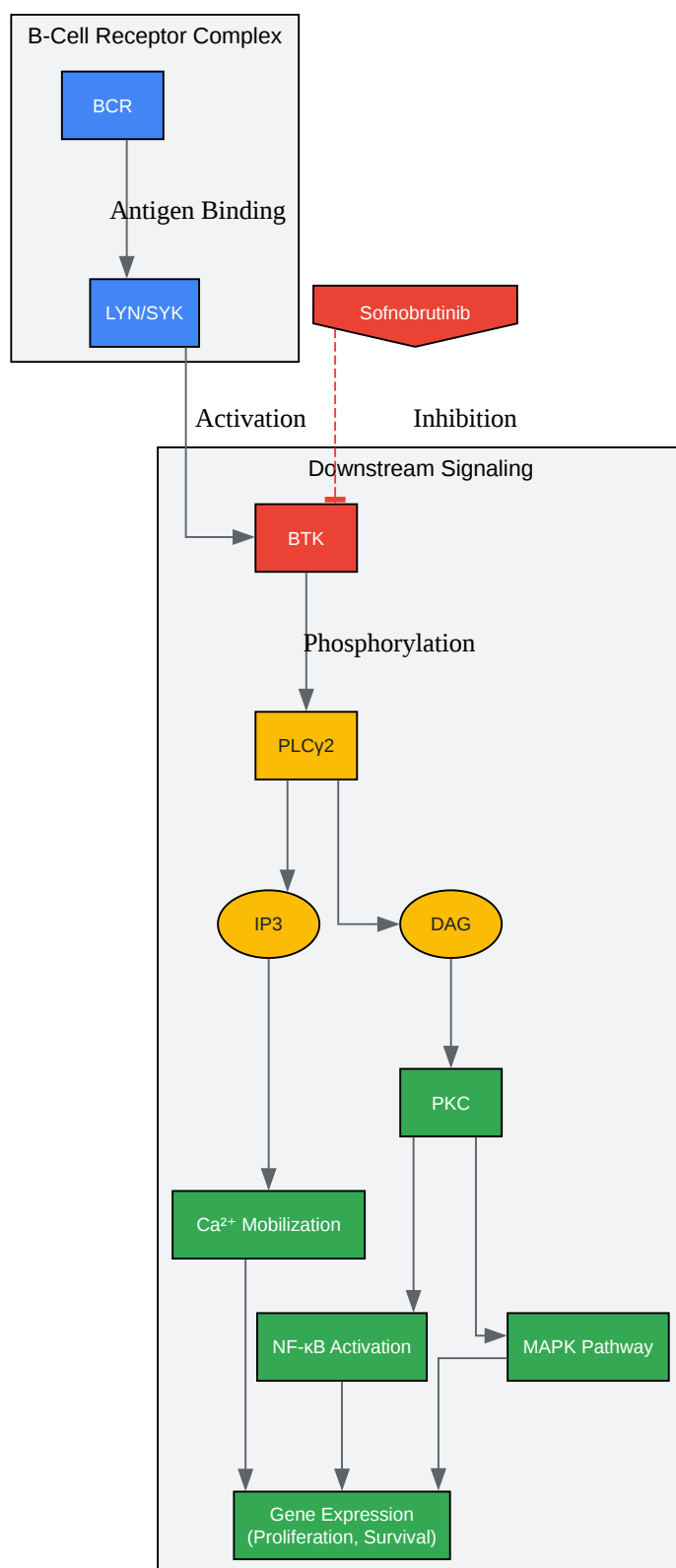
## Ex Vivo Basophil Activation Assay

The pharmacodynamic effects of **Sofnobrutinib** were evaluated using an ex vivo basophil activation assay from whole blood samples.

- **Blood Collection:** Whole blood samples are collected from subjects at various time points before and after drug administration.
- **Stimulation:** Aliquots of whole blood are stimulated with an activating agent, such as anti-IgE antibody, to induce basophil degranulation.
- **Staining:** The blood is then stained with fluorescently labeled antibodies against basophil-specific surface markers (e.g., CD203c) and activation markers (e.g., CD63).
- **Flow Cytometry:** The samples are analyzed by flow cytometry to identify the basophil population and quantify the percentage of activated basophils (CD63 positive).
- **Data Analysis:** The inhibition of basophil activation is calculated by comparing the percentage of activated basophils in the presence and absence of the inhibitor.

## Signaling Pathway Inhibition

**Sofnobrutinib** exerts its therapeutic effect by inhibiting the BTK signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by **Sofnobrutinib**.

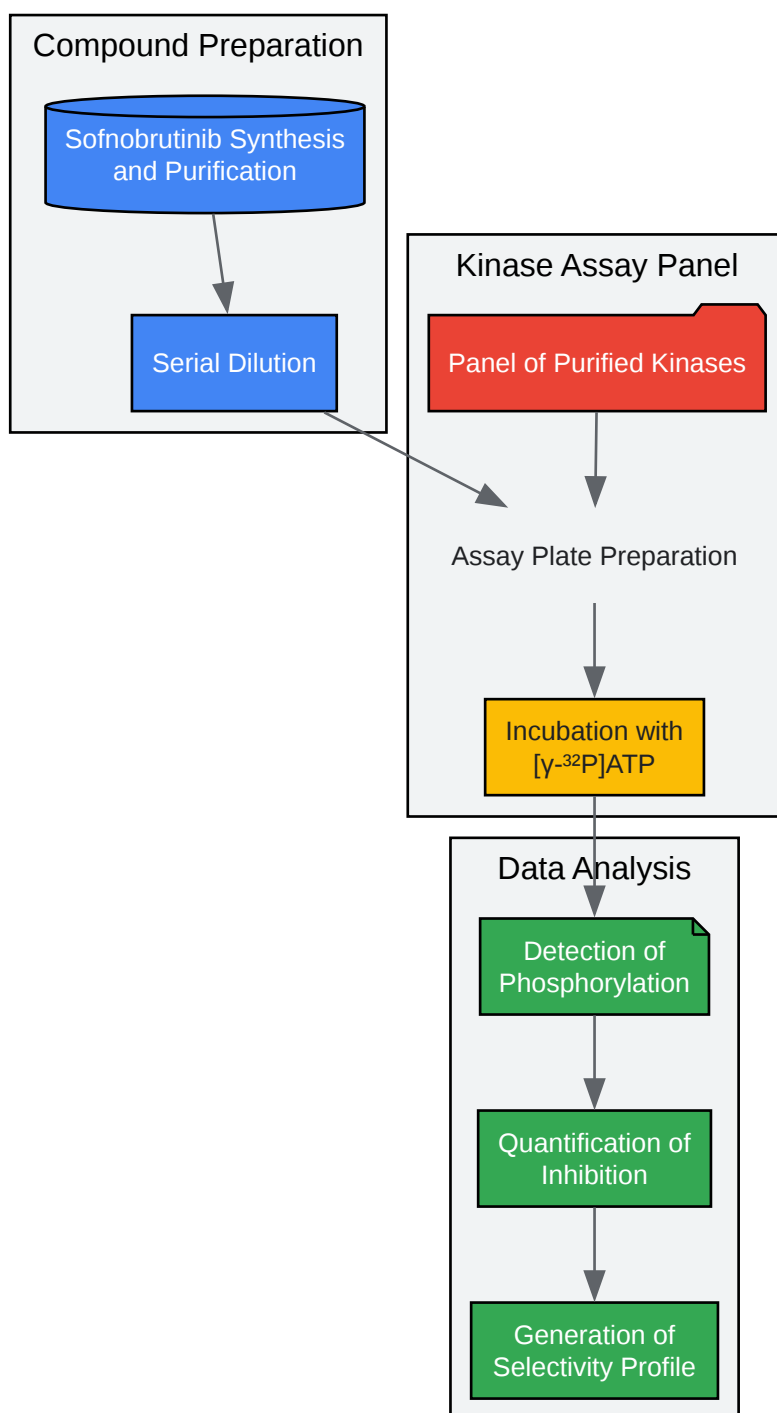


[Click to download full resolution via product page](#)

Caption: BTK Signaling Pathway and **Sofnobrutinib** Inhibition.

## Experimental Workflow

The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor like **Sofnobrutinib**.



[Click to download full resolution via product page](#)

Caption: Kinase Profiling Experimental Workflow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety, pharmacokinetics, and pharmacodynamics of sofnobrutinib, a novel non-covalent BTK inhibitor, in healthy subjects: First-in-human phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INVESTIGATIONAL BTK INHIBITOR sofnobrutinib (AS-0871) | Pipeline | Carina Biosciences, Inc. - Drug Discovery [carnabio.com]
- 3. A Modified Basophil Activation Test for the Clinical Management of Immediate Hypersensitivity Reactions to Paclitaxel: A Proof-of-Concept Study [mdpi.com]
- 4. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sofnobrutinib|BTK Inhibitor|For Research [benchchem.com]
- 7. Sofnobrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sofnobrutinib: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10796931#cross-reactivity-studies-of-sofnobrutinib-with-other-kinases]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)